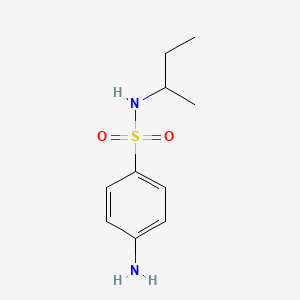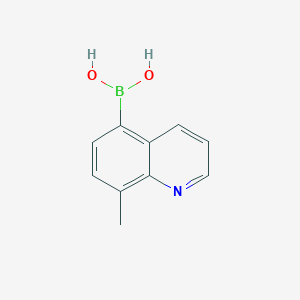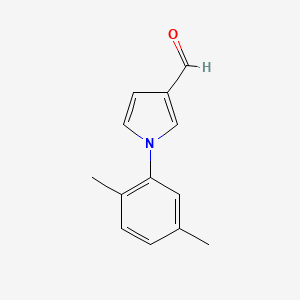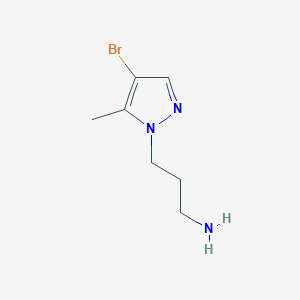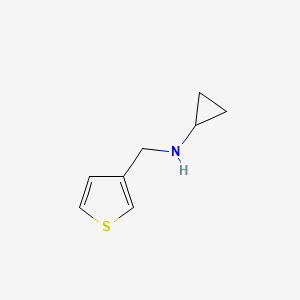
N-(thiophen-3-ylmethyl)cyclopropanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(Thiophen-3-ylmethyl)cyclopropanamine (NTCP) is a cyclic amine compound with a thiophene ring in the 3-position. NTCP has been studied for its potential use in drug synthesis, scientific research applications, and biochemical and physiological effects. NTCP is a relatively new compound, and its properties and potential uses are still being explored.
Scientific Research Applications
1. Metabolism Studies
N-(thiophen-3-ylmethyl)cyclopropanamine and its analogues have been studied for their metabolism in both rats and humans. These studies are crucial for understanding how these compounds are processed in the body. For example, a study on 2-Methiopropamine (a thiophene analogue of methamphetamine) explored its metabolism, identifying major metabolic pathways such as N-demethylation and hydroxylation, followed by glucuronidation or sulfation. This research is significant in pharmacology and toxicology (Welter et al., 2013).
2. Antimicrobial Activity
Some derivatives of this compound exhibit antimicrobial activity. For instance, N-(thiophen-2-ylmethyl)thiophene-2-carboxamide has shown effective antibacterial activity against several microorganisms. Such studies are important in the development of new antibiotics and antimicrobial agents (Cakmak et al., 2022).
3. Synthesis and Structural Analysis
The synthesis and structural analysis of this compound derivatives are significant for understanding their chemical properties and potential applications. This includes studies on their crystal structures, which can inform the design of new compounds with specific characteristics. An example is the research on N,N′-bis(thiophen-2-ylmethyl)ethane-1,2-diaminium hydrochloride and its gold derivative (Silva et al., 2014).
4. Pharmacological Potential
Derivatives of this compound have been studied for their pharmacological potential. This includes predictions of high activity for certain compounds, based on primary pharmacological screening. These studies are crucial for drug discovery and development (Khilkovets, 2021).
Safety and Hazards
N-(thiophen-3-ylmethyl)cyclopropanamine is classified as Acute Tox. 4 H302, Skin Irrit. 2 H315, Eye Dam. 1 H318, and STOT SE 3 H335 (Respiratory tract irritation) according to the CLP criteria . This indicates that it is harmful if swallowed, causes skin irritation, causes serious eye damage, and may cause respiratory irritation .
properties
IUPAC Name |
N-(thiophen-3-ylmethyl)cyclopropanamine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NS/c1-2-8(1)9-5-7-3-4-10-6-7/h3-4,6,8-9H,1-2,5H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRAZEIFZGQCHCF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NCC2=CSC=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11NS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00406048 |
Source


|
| Record name | N-(thiophen-3-ylmethyl)cyclopropanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00406048 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
153.25 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
892593-19-0 |
Source


|
| Record name | N-(thiophen-3-ylmethyl)cyclopropanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00406048 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-(thiophen-3-ylmethyl)cyclopropanamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







